molecular formula C11H15Cl2NO B13232762 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13232762
M. Wt: 248.15 g/mol
InChI Key: IIMVPCCHNYMQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an ethylamino group, which is further connected to a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,5-dichlorophenylacetonitrile with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-[1-(2,5-dichlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15Cl2NO/c1-7(6-15)14-8(2)10-5-9(12)3-4-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

IIMVPCCHNYMQGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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